![molecular formula C19H17N5O3S2 B6420991 4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine CAS No. 924819-44-3](/img/structure/B6420991.png)

4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

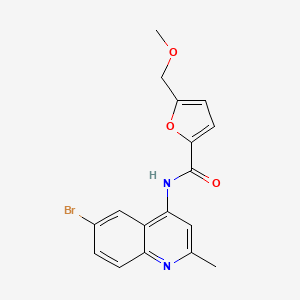

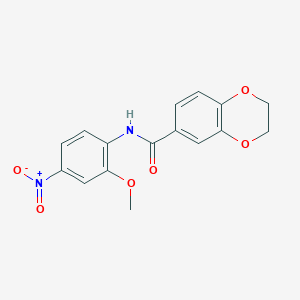

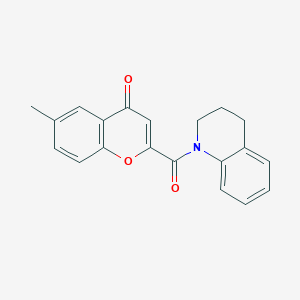

4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Mechanism of Action

Target of Action

The compound “4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely related to its interaction with its target enzymes. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the enzyme from catalyzing its usual reaction . This can result in changes to cellular processes that depend on the activity of these enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if it inhibits carbonic anhydrase, it could affect processes related to pH regulation and fluid balance in the body. If it inhibits cholinesterase, it could affect neurotransmission in the nervous system .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and how it might be processed in the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could disrupt the normal function of cells that rely on that enzyme. This could lead to a variety of effects, depending on the role of the enzyme in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets. Additionally, the compound’s stability could be affected by light, heat, and other environmental conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine are largely determined by its interactions with various enzymes, proteins, and other biomolecules. The compound has been found to exhibit enzyme inhibitory effects, particularly against carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These interactions are likely due to the ability of the compound to form specific interactions with different target receptors .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against certain cancer cell lines . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This effect is associated with upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulation of the Bcl2 level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent changes in gene expression . Specifically, the compound has been found to exhibit dual enzyme inhibition of PARP-1 and EGFR . These results agree with molecular docking studies that highlighted the binding disposition of the compound inside the PARP-1 and EGFR protein active sites .

Temporal Effects in Laboratory Settings

Given its stability and the observed long-term effects on cellular function , it is reasonable to infer that the compound may exhibit sustained biochemical activity over time.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently lacking, related compounds have been found to display some degree of anticonvulsant activity

Metabolic Pathways

Given its interactions with various enzymes , it is likely that the compound is involved in multiple metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine typically involves multiple steps, starting with the formation of the triazolothiadiazine core[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... This can be achieved through the cyclization of appropriate precursors, such as phenacyl bromides and substituted phenyl radicals, in the presence of potassium hydroxide[{{{CITATION{{{2{Synthesis and Antibacterial Activity of 3,6-Diaryl-7H- [1,2,4]Triazolo ...](https://link.springer.com/article/10.1007/s11094-016-1389-y). The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{_2{Synthesis and Antibacterial Activity of 3,6-Diaryl-7H- [1,2,4]Triazolo ...](https://link.springer.com/article/10.1007/s11094-016-1389-y).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The goal is to produce the compound in large quantities while maintaining its structural integrity and biological activity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Medicine: Medically, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infections.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to inhibit enzymes makes it a valuable component in the formulation of drugs and pesticides.

Comparison with Similar Compounds

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit similar biological activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Quinoxalin-2-ylphenoxyalkanes: These compounds are structurally related and have been studied for their anticancer properties[_{{{CITATION{{{_4{Design and synthesis of new bis (1,2,4-triazolo [3,4- b ] 1,3,4 ....

Uniqueness: 4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine stands out due to its specific substitution pattern and the presence of the morpholine group, which enhances its biological activity and stability compared to other triazolothiadiazines.

Properties

IUPAC Name |

4-[3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c25-29(26,23-9-11-27-12-10-23)16-8-4-7-15(13-16)18-22-24-17(20-21-19(24)28-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHJFAWXVHLXMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)

![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)

![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)

![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)

![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)

![2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6421001.png)